molecular formula C14H20N2O3S B1418334 4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1170608-67-9

4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B1418334
CAS No.: 1170608-67-9
M. Wt: 296.39 g/mol
InChI Key: ZCXHOAINPWAZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a tosyl (p-toluenesulfonyl) group at the 4-position, an oxygen atom in the 1-oxa ring, and two nitrogen atoms in the 4,8-diaza configuration. Its spiro[4.5] framework contributes to structural rigidity and asymmetric geometry, a hallmark of bioactive spiroheterocycles .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-12-2-4-13(5-3-12)20(17,18)16-10-11-19-14(16)6-8-15-9-7-14/h2-5,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXHOAINPWAZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The spiro[4.5]decane core is shared among analogs, but substituent variations critically influence properties:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Features Reference
4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane Tosyl (p-toluenesulfonyl) Not provided Not provided Discontinued; potential sulfonyl reactivity
4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Phenylsulfonyl C₁₃H₁₈N₂O₃S 282.36 Research-use; soluble in standard solvents
1,3,7-Triazaspiro[4.5]decane-2,4-dione Triaza core, dione groups Not provided Not provided Commercial availability; priced at $229/100mg
2-Oxa-8-azaspiro[4.5]decane HCl Hydrochloride salt, oxa/aza mix Not provided Not provided High purity; priced at €355/100mg
Compound 14 (Anticancer derivative) Thiadiazol, fluorophenyl, acetylated sugar C₃₀H₃₅FN₄O₉S₃ 710.81 Anticancer activity; 68% synthesis yield
tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate tert-Butyl carbamate, oxo group Not provided Not provided Synthetic intermediate; Boc-protected

Key Observations :

  • Sulfonyl Groups : The tosyl and phenylsulfonyl variants () differ in aryl substituents, impacting electronic properties and steric bulk. The phenylsulfonyl analog is smaller (MW 282.36 vs. ~710 for anticancer derivatives) and more soluble, making it preferable for research applications.
  • Functional Complexity : Anticancer derivatives (e.g., Compound 14) incorporate fluorophenyl and sugar moieties, enhancing target specificity but increasing synthetic complexity .

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